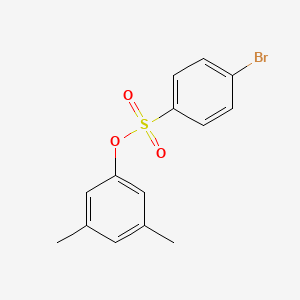

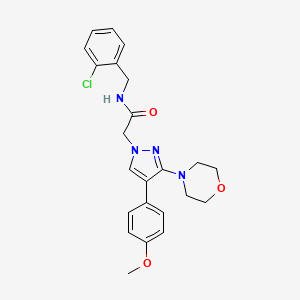

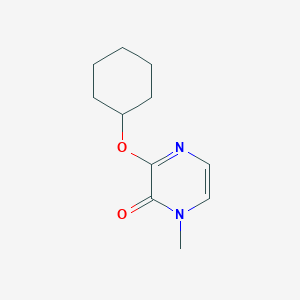

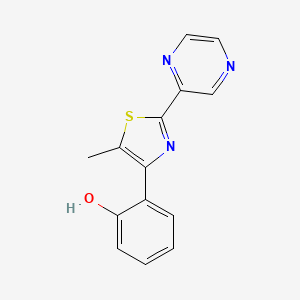

![molecular formula C23H28ClN7O2 B2734642 8-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923140-24-3](/img/structure/B2734642.png)

8-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine derivatives show a wide range of biological and pharmaceutical activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The compound contains a piperazine ring, a purine ring, and an imidazole ring, all of which contribute to its chemical properties .Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The piperazine ring, for example, could undergo reactions such as N-alkylation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers would all influence its properties .Wissenschaftliche Forschungsanwendungen

Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity

Research into derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including compounds with similar structures to the one , has shown significant affinity for serotonin (5-HT1A/5-HT7) receptors and activity as phosphodiesterase (PDE4B and PDE10A) inhibitors. These properties suggest potential applications in treating mood disorders, such as depression and anxiety. One study identified compounds displaying potent ligand activity for 5-HT1A and 5-HT7 receptors and weak inhibitory potencies for PDE4B and PDE10A, indicating their potential utility as antidepressant and/or anxiolytic agents (Zagórska et al., 2016).

Anti-microbial and Anti-viral Activities

Compounds structurally related to 8-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been explored for their antimicrobial and antiviral activities. For example, derivatives have been synthesized and tested against various microbial strains and viruses, offering insights into their potential as anti-infective agents. Although not directly related to the exact compound , this research area underlines the broader applicability of imidazo[2,1-f]purine derivatives in infectious disease management.

Anti-tuberculosis Activity

Purine linked piperazine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, targeting MurB to disrupt the biosynthesis of peptidoglycan. This action mechanism suggests these compounds' utility in developing new antituberculosis agents. Some derivatives exhibited greater potency than existing drugs, such as Ethambutol, pointing to the potential of purine-based compounds in tuberculosis treatment (Konduri et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN7O2/c1-14-5-6-17(24)13-18(14)29-10-7-28(8-11-29)9-12-30-15(2)16(3)31-19-20(25-22(30)31)27(4)23(33)26-21(19)32/h5-6,13H,7-12H2,1-4H3,(H,26,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYYPUDASFYTPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCN3C(=C(N4C3=NC5=C4C(=O)NC(=O)N5C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B2734560.png)

![({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine](/img/structure/B2734563.png)

![Methyl 2-((5-chloro-4-methylbenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2734565.png)

![11-([1,1'-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole](/img/structure/B2734567.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2734570.png)

![4-[1-(Adamantane-1-carbonyl)piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2734571.png)

![6-benzyl-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2734572.png)

![(2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(pyridin-4-yl)prop-2-enenitrile](/img/structure/B2734575.png)

![8-(3-fluorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2734579.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2734580.png)